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molecular formula C21H22N2O3 B8552004 2-[4-(2-Piperidin-1-yl-ethoxy)-phenyl]-isoindole-1,3-dione

2-[4-(2-Piperidin-1-yl-ethoxy)-phenyl]-isoindole-1,3-dione

Cat. No. B8552004
M. Wt: 350.4 g/mol
InChI Key: XNVUOPFLRRDEEI-UHFFFAOYSA-N
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Patent
US07674802B2

Procedure details

To a 50 mL vial which contained a solution of 2-(4-Hydroxy-phenyl)-isoindole-1,3-dione (239 mg, 1 mmol) and 1-(2-chloroethyl) piperidine hydrochloride (390 mg, 2 mmol) in DMF (15 mL) was added K2CO3 (600 mg, 4.5 mmol) at rt. The reaction mixture was heated to 85° C. and stirred at 85° C. for 72 h. After cooled to rt, the reaction mixture was poured into 50 mL ice-water mixture and then was extracted with EtOAc (3×30 mL). The combined organic layers were washed with water (3×30 mL), brine (30 mL) and dried over Na2SO4. After concentrated in vacuo, the residue was purified by a column chromatography on silica gel to yield the title product, (90 mg, 28%); LCMS; 97%, ESI+; Calcd: 350.4; Found m/z: 351.6 (M+1); 1HNMR (400 MHz, CDCl3) δ 1.40-1.68 (m, 6H), 2.52 (br, 4H), 2.80 (t, J=6.0 Hz, 2H), 4.15 (t, J=6.0 Hz, 2H), 7.02 (d, J=9.2 Hz, 2H), 7.32 (d, J=9.2 Hz, 2H), 7.77-7.79 (m, 2H), 7.84-7.96 (M, 2H).
Quantity
239 mg
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step Two
Name
Quantity
600 mg
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
28%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:16](=[O:17])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]2=[O:18])=[CH:4][CH:3]=1.Cl.Cl[CH2:21][CH2:22][N:23]1[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[N:23]1([CH2:22][CH2:21][O:1][C:2]2[CH:3]=[CH:4][C:5]([N:8]3[C:16](=[O:17])[C:15]4[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=4)[C:9]3=[O:18])=[CH:6][CH:7]=2)[CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
239 mg
Type
reactant
Smiles
OC1=CC=C(C=C1)N1C(C2=CC=CC=C2C1=O)=O
Step Two
Name
Quantity
390 mg
Type
reactant
Smiles
Cl.ClCCN1CCCCC1
Step Three
Name
Quantity
600 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
ice water
Quantity
50 mL
Type
reactant
Smiles
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred at 85° C. for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to rt
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc (3×30 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (3×30 mL), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by a column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
N1(CCCCC1)CCOC1=CC=C(C=C1)N1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 25.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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